![molecular formula C19H10N4O3S B12922984 2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid CAS No. 918880-58-7](/img/structure/B12922984.png)
2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazolopyrimidine core, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process. This includes the use of multi-component reactions and sonochemical methods to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学研究应用
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory and oxidative stress pathways .
相似化合物的比较
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share a similar core structure and exhibit a broad spectrum of pharmacological activities.
Pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial properties.
Indole derivatives: These compounds also exhibit diverse biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid stands out due to its unique combination of a thiazolopyrimidine core with a benzoic acid moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
918880-58-7 |
|---|---|
分子式 |
C19H10N4O3S |
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-[2-cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid |
InChI |
InChI=1S/C19H10N4O3S/c20-8-12-7-11(17-23-14-9-21-10-22-18(14)27-17)5-6-15(12)26-16-4-2-1-3-13(16)19(24)25/h1-7,9-10H,(H,24,25) |
InChI 键 |
YQMYXIBEOGCOQS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


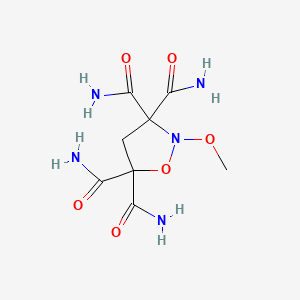
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
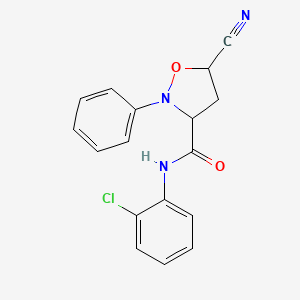


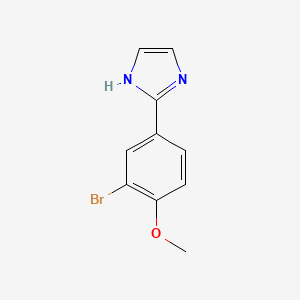

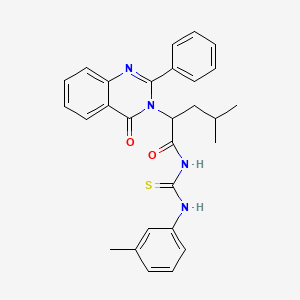
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)

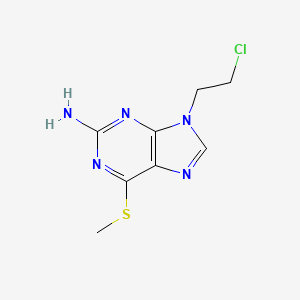
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)
